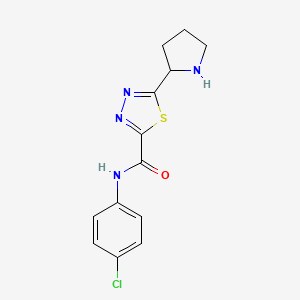

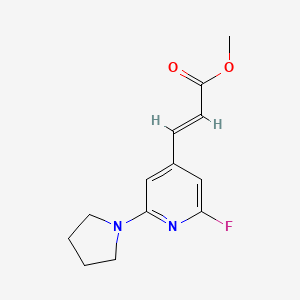

![molecular formula C9H13Cl2NO2 B1420949 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride CAS No. 1240529-26-3](/img/structure/B1420949.png)

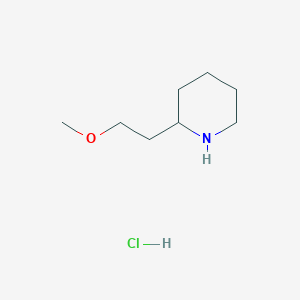

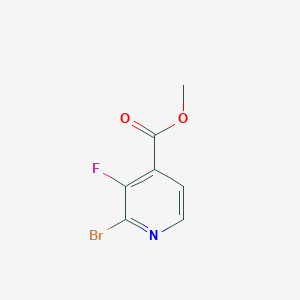

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride

Descripción general

Descripción

“(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C9H13Cl2NO2 . It is offered by Benchchem for research purposes.

Synthesis Analysis

The synthesis of a similar compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride, has been reported . The synthesis process involves the alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield of this process was reported to be 35% .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride, include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Aplicaciones Científicas De Investigación

Environmental and Health Implications of Dioxins

Dioxins, including polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), are environmental pollutants known for their persistence and bioaccumulation through the food chain. The research has extensively studied their formation, emission sources, and toxicological effects.

Formation and Emission Sources : Dioxins are by-products of various combustion processes, including municipal solid waste incineration, and industrial activities involving chlorine. They are also formed during the synthesis of chlorinated chemical compounds. The emission of dioxins into the environment primarily occurs through industrial processes, and they are known to disperse over great distances from their sources (Altarawneh et al., 2009; McKay, 2002).

Toxicological Effects and Health Risks : Dioxins are associated with various adverse health effects, including developmental dental toxicity, neurobiological impacts, and potential links to cancer. Exposure to dioxins, even at low levels, has been scrutinized for its potential to cause significant health risks, including developmental issues in teeth and potential carcinogenic effects. However, the extent of these effects often depends on the level and duration of exposure (Alaluusua & Lukinmaa, 2006; McEwen & Olié, 2005).

Environmental Persistence and Bioaccumulation : Dioxins are highly persistent in the environment and have a tendency to bioaccumulate in the food chain, leading to prolonged exposure risks for both wildlife and humans. This persistence, coupled with their toxic potential, makes dioxins a significant concern for environmental health and safety (Marquès & Domingo, 2019).

Safety and Hazards

The safety information available indicates that “(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride” may cause severe skin burns and eye damage (Hazard Statements: H314;H318). Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with skin or eyes, rinse cautiously with water for several minutes (P301+P330+P331;P305+P351+P338). If skin irritation or rash occurs, seek medical advice/attention (P310) .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.2ClH/c10-6-7-2-1-3-8-9(7)12-5-4-11-8;;/h1-3H,4-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHPRBWRLRJJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677637 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240529-26-3 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

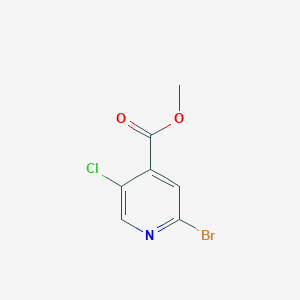

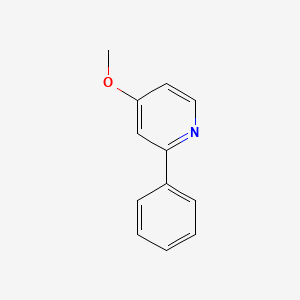

![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1420885.png)